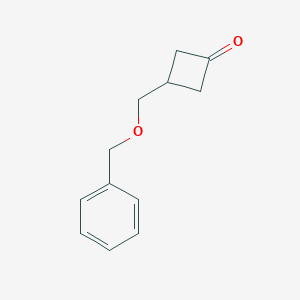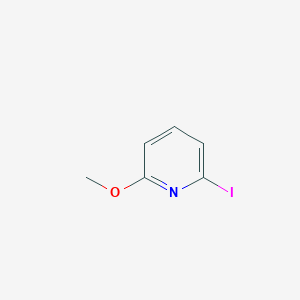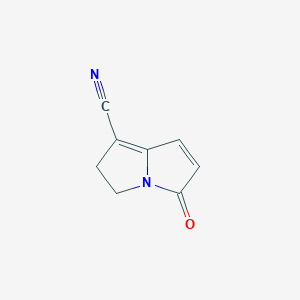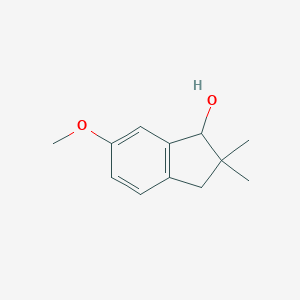
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide, also known as PIPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPAA is a derivative of acetamide, and its unique chemical structure makes it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is not well understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. By binding to these targets, this compound can interfere with their normal function and provide insight into their biological role.
Biochemical and Physiological Effects:
This compound has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is its versatility. It can be used in a variety of different research applications, including the study of protein-ligand interactions, enzyme inhibition, and receptor binding. However, one limitation of this compound is its potential toxicity. While it is generally considered safe for use in laboratory experiments, it can be toxic at high doses.
Orientations Futures
There are a number of different future directions for research involving N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide. One potential area of focus is the development of new this compound derivatives with improved binding affinity and selectivity. Additionally, this compound could be used in the development of new drugs for the treatment of a variety of different diseases, including cancer and neurological disorders. Finally, this compound could be used in the development of new diagnostic tools for the detection of certain diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide can be achieved through a number of different methods, including the reaction of piperazine with isopropyl chloroacetate. This method typically yields a high purity product and is relatively straightforward to perform.
Applications De Recherche Scientifique
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a ligand for the study of protein-ligand interactions. This compound has been shown to bind to a variety of different proteins, including enzymes and receptors, and its binding affinity can be easily measured using a variety of different techniques.
Propriétés
Numéro CAS |
195311-15-0 |
|---|---|
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
N-piperazin-1-yl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H19N3O/c1-8(2)12(9(3)13)11-6-4-10-5-7-11/h8,10H,4-7H2,1-3H3 |
Clé InChI |
GCIPIPNFOMOUAK-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(=O)C)N1CCNCC1 |
SMILES canonique |
CC(C)N(C(=O)C)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



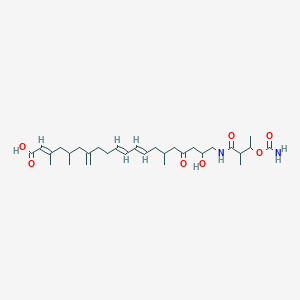

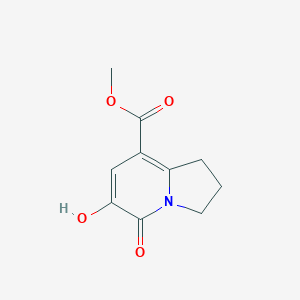
![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)
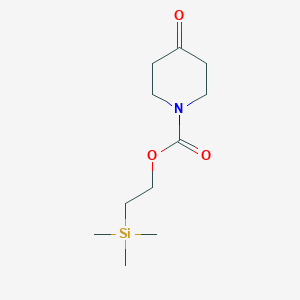
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
